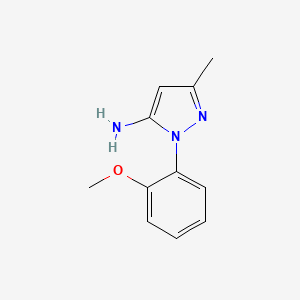

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

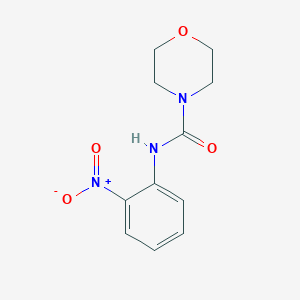

Übersicht

Beschreibung

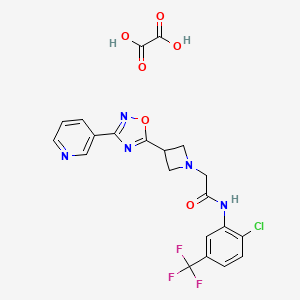

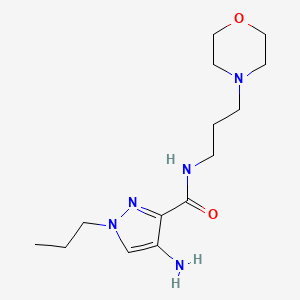

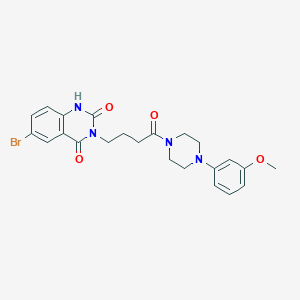

The compound “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The methoxyphenyl group attached to the pyrazole ring could potentially influence the compound’s reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” would depend on its exact structure and the conditions under which it is reacted. Pyrazole derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” would need to be determined experimentally. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Interactions

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is involved in various synthesis processes and chemical reactions. For example, it's used in the direct reductive amination of aldehydes and ketones, a process vital for the synthesis of biologically active molecules and intermediates in pharmaceuticals and fine chemicals. The compound's derivatives have also been noted for their potential in forming secondary amines through interactions with other chemical agents (Bawa, Ahmad, & Kumar, 2009).

Biological Activity

The derivatives of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine have been studied for their biological activities. Some derivatives have shown to exhibit significant toxicity against bacteria, indicating potential antibacterial properties. Specifically, derivatives with chlorine substituents and methoxy groups have shown higher levels of toxicity against certain bacteria (Uma et al., 2017).

Structural and Crystallographic Studies

Structural analyses and crystallographic studies of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine derivatives have provided insights into their molecular configurations and properties. X-ray structure analysis has been used to present detailed views of the compounds, revealing intricate details like tautomeric forms and intermolecular hydrogen bonds. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Wang et al., 2013).

Anticancer and Anti-inflammatory Properties

Certain pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, have been studied for their anti-inflammatory and anti-cancer activities. These studies are crucial for drug development and understanding the compound's role in therapeutic applications (Kaping et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLVDNWEONXTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326295 | |

| Record name | 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

91331-85-0 | |

| Record name | 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)

![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)

![3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2980633.png)

![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)

![1'-(3-chlorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2980635.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide](/img/structure/B2980638.png)